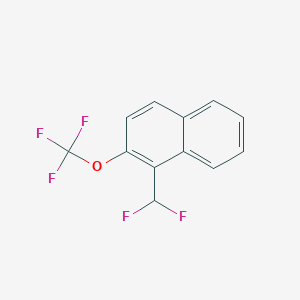![molecular formula C16H11NO3 B11853025 1,3-Dioxolo[4,5-c]quinolin-4(5H)-one, 5-phenyl- CAS No. 62439-80-9](/img/structure/B11853025.png)
1,3-Dioxolo[4,5-c]quinolin-4(5H)-one, 5-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-phenyl-[1,3]dioxolo[4,5-c]quinolin-4(5H)-one is an organic heteropentacyclic compound It is characterized by a unique structure that includes a dioxolo ring fused to a quinoline core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenyl-[1,3]dioxolo[4,5-c]quinolin-4(5H)-one typically involves the use of anthranilic acid and chloroacetone as starting materials. The key step in the synthesis is the rearrangement of acetonyl-anthranilate. This method allows for the preparation of diversely substituted and functionalized derivatives of the compound .
Industrial Production Methods
While specific industrial production methods for 5-phenyl-[1,3]dioxolo[4,5-c]quinolin-4(5H)-one are not well-documented, the general approach involves large-scale synthesis using the aforementioned starting materials. The process is optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-phenyl-[1,3]dioxolo[4,5-c]quinolin-4(5H)-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Aplicaciones Científicas De Investigación
5-phenyl-[1,3]dioxolo[4,5-c]quinolin-4(5H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials with specific properties, such as fluorescence.
Mecanismo De Acción
The mechanism of action of 5-phenyl-[1,3]dioxolo[4,5-c]quinolin-4(5H)-one involves its interaction with various molecular targets. For example, it acts as a topoisomerase inhibitor, interfering with the action of enzymes that regulate DNA topology . This inhibition can lead to the induction of apoptosis in cancer cells, making it a potential antineoplastic agent.
Comparación Con Compuestos Similares
Similar Compounds
Compounds similar to 5-phenyl-[1,3]dioxolo[4,5-c]quinolin-4(5H)-one include other quinoline derivatives and dioxolo-quinoline compounds. Examples include:
Actinodaphnine: An organic heteropentacyclic compound with antibacterial and antifungal properties.
[1,3]dioxolo[4,5-c]quinoline-4-carbaldehyde: A precursor used in the synthesis of various functionalized quinoline derivatives.
Uniqueness
The uniqueness of 5-phenyl-[1,3]dioxolo[4,5-c]quinolin-4(5H)-one lies in its specific structural features and the range of reactions it can undergo
Propiedades
Número CAS |
62439-80-9 |
|---|---|
Fórmula molecular |
C16H11NO3 |
Peso molecular |
265.26 g/mol |
Nombre IUPAC |
5-phenyl-[1,3]dioxolo[4,5-c]quinolin-4-one |
InChI |
InChI=1S/C16H11NO3/c18-16-15-14(19-10-20-15)12-8-4-5-9-13(12)17(16)11-6-2-1-3-7-11/h1-9H,10H2 |
Clave InChI |
KTIKIQNVGBKCHM-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=C(O1)C(=O)N(C3=CC=CC=C32)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


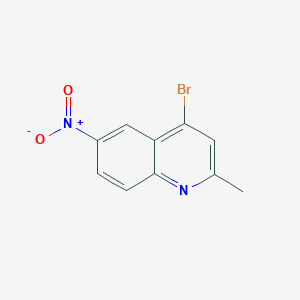

![6-Chloro-1-(1-ethylpiperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11852962.png)
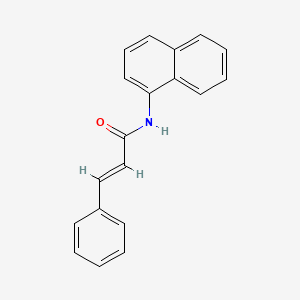
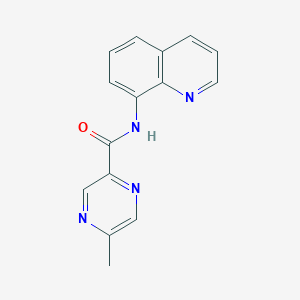
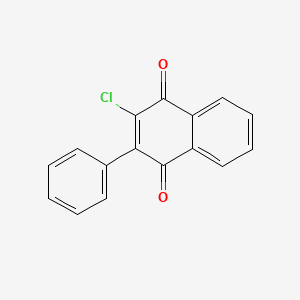
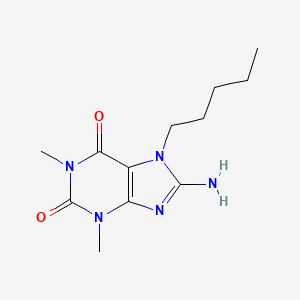
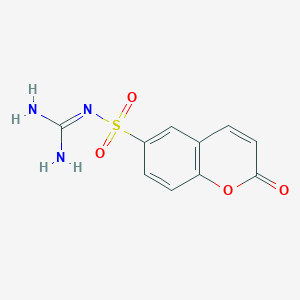
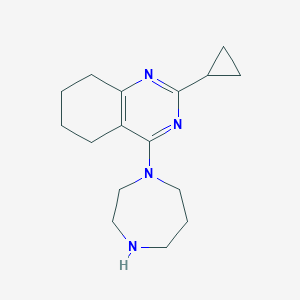

![(R)-1-(5-nitrobenzo[d]thiazol-2-yl)pyrrolidin-3-ol](/img/structure/B11853009.png)
![4-Chloro-1-(3-methoxyphenyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B11853011.png)

